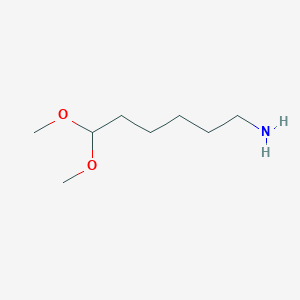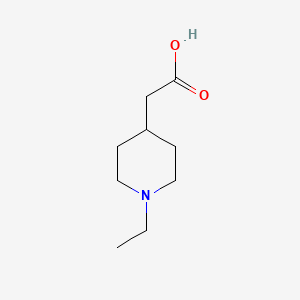
6,6-Dimethoxyhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethoxyhexan-1-amine is an organic compound with the molecular formula C8H19NO2 It is a derivative of hexanamine, featuring two methoxy groups attached to the sixth carbon of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethoxyhexan-1-amine typically involves the alkylation of hexanamine with methoxy-containing reagents. One common method is the reaction of hexanamine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C6H13NH2} + 2 \text{CH3O-SO2-OCH3} \rightarrow \text{C8H19NO2} + 2 \text{NaHSO4} ]
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethoxyhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups using reagents like hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen halides (HX) in the presence of a solvent like acetonitrile.
Major Products Formed:
Oxidation: Formation of hexanoic acid or hexanal.
Reduction: Formation of hexanol or hexanamine.
Substitution: Formation of halogenated hexanamines.
Scientific Research Applications
6,6-Dimethoxyhexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethoxyhexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its solubility and reactivity, allowing it to participate in various biochemical reactions. The compound may act as a substrate or inhibitor in enzymatic processes, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Hexanamine: Lacks the methoxy groups, making it less soluble and reactive.
6-Methoxyhexan-1-amine: Contains only one methoxy group, resulting in different chemical properties.
Hexane-1,6-diamine: Features two amine groups, leading to distinct reactivity and applications.
Uniqueness: 6,6-Dimethoxyhexan-1-amine is unique due to the presence of two methoxy groups, which significantly influence its chemical behavior and potential applications. These groups enhance its solubility and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6,6-dimethoxyhexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-10-8(11-2)6-4-3-5-7-9/h8H,3-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADBGVLUVLGMNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCCCN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597795 |
Source


|
| Record name | 6,6-Dimethoxyhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62839-31-0 |
Source


|
| Record name | 6,6-Dimethoxyhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1342586.png)








![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)

